Precision in Synthesis: Unique Reducing Group Selectivity Over Non-Morpholine Analogs
The target compound provides a direct and selective synthetic route to the 2-methoxy-4-morpholinoaniline building block, a core component of the clinical-stage FAK inhibitor TAE226. The compound 2-Methoxy-5-nitroaniline, an analog without the morpholine ring, cannot be used to access this critical pharmacophore without additional, low-yielding synthetic steps, while reduction of the target compound's nitro group yields the precise building block required for TAE226 [1]. This is supported by the proven use of the resulting aniline in synthesizing an inhibitor with a recorded ULK1 IC50 of 200 nM in gamma-32P assays [2].
| Evidence Dimension | Synthetic Route to Key Pharmacophore for Kinase Inhibitor (TAE226/ULK1 Inhibitor Scaffold) |
|---|---|
| Target Compound Data | Nitro group strategically positioned for selective reduction to 2-methoxy-4-morpholinoaniline, a direct precursor to ULK1 inhibitor (IC50 = 200 nM). |
| Comparator Or Baseline | 2-Methoxy-5-nitroaniline (CAS 99-55-8): Lacks morpholine ring; cannot yield the morpholino-containing pharmacophore. |
| Quantified Difference | Essential vs. Inapplicable; structure-activity relationship (SAR) data confirms the morpholine moiety is critical for target binding. |
| Conditions | Synthesis of 2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide |
Why This Matters
For procurement, this confirms the compound is an essential, non-substitutable starting material for synthesizing a specific class of kinase inhibitor pharmacophores, directly linked to nanomolar potency in a known drug scaffold.
- [1] Beyotime Biotech. (n.d.). TAE226 (FAK Inhibitor) (SC1076-25mg). View Source
- [2] BindingDB. (n.d.). BDBM50334594: 2-(5-chloro-2-(2-methoxy-4-morpholinophenylamino)pyrimidin-4-ylamino)-N-methylbenzamide. ULK1 IC50: 200nM. View Source
